1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Description
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is a heterocyclic organic compound featuring a pyrrole ring substituted with a phenyl group at the 2-position, a ketone group at the 5-position, and an ethyl ester at the 3-carboxylic acid position. The dihydro-pyrrole (2-pyrroline) backbone introduces partial saturation, influencing its reactivity and physical properties.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-oxo-5-phenyl-1,3-dihydropyrrole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)10-8-11(15)14-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEHEUVXUIVPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457998 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105194-22-7 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with phenylhydrazine can lead to the formation of the desired pyrrole derivative through a series of condensation and cyclization steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified pyrrole derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that pyrrole derivatives exhibit significant antitumor properties. For instance, a study demonstrated that similar pyrrole compounds could inhibit the growth of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the MAPK pathway. The structural characteristics of pyrroles allow for interaction with biological targets, making them promising candidates for new anticancer drugs .
Antimicrobial Properties
Pyrrole derivatives have also shown antimicrobial activity against various pathogens. A notable study highlighted the efficacy of pyrrole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Neuroprotective Effects
Recent investigations into the neuroprotective effects of pyrrole derivatives suggest their potential in treating neurodegenerative diseases. For example, compounds similar to 1H-Pyrrole-3-carboxylic acid have been studied for their ability to protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in conditions like Alzheimer's disease .
Materials Science
Polymer Synthesis
The unique chemical structure of pyrrole derivatives allows them to be utilized in polymer synthesis. These compounds can be polymerized to form conductive polymers, which have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of pyrrole units into polymer backbones enhances electrical conductivity and stability .
Nanocomposites
Pyrrole-based nanocomposites have been developed for use in sensors and energy storage devices. The integration of these compounds with nanomaterials such as graphene or carbon nanotubes improves the mechanical properties and electrical performance of the resulting materials. Such composites are being explored for applications in supercapacitors and batteries .
Agrochemicals
Pesticidal Activity
Pyrrole derivatives have been investigated for their potential as agrochemicals, particularly as pesticides. Studies have shown that certain pyrrole compounds exhibit insecticidal properties against agricultural pests, providing an alternative to conventional pesticides that may pose environmental risks. The mode of action typically involves neurotoxicity towards target insect species .
Case Studies
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Functional Group Impact: The 4-amino substituent (CAS 59133-02-7) introduces basicity and hydrogen-bond donor capacity, which could enhance binding to biological targets compared to the target compound’s ketone group .
Physicochemical and Reactivity Trends
- Solubility : Ethyl ester groups generally improve lipid solubility, but bulky substituents (e.g., 4-bromophenyl hydroxymethylene in CAS 836624-11-4) reduce aqueous solubility .
- Acid-Base Behavior : The target compound’s ketone and ester groups confer weak acidity (pKa ~1–3 estimated for analogs, e.g., predicts pKa 1.15 for a related compound).
- Stability : Dihydro-pyrrole derivatives (e.g., the target compound) are prone to oxidation, whereas fully aromatic pyrroles (e.g., CAS 1631030-77-7 in ) exhibit greater stability .
Biological Activity
1H-Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is a notable member of this class, exhibiting various pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H19NO3, with a molecular weight of approximately 273.33 g/mol. The compound features a pyrrole ring substituted with a carboxylic acid and an ethyl ester group, contributing to its biological activity.
Antioxidant Activity
Pyrrole derivatives are known for their antioxidant properties. Studies have demonstrated that compounds containing the pyrrole structure can effectively scavenge free radicals. For instance, a related compound was evaluated using the DPPH radical scavenging method, revealing high antioxidant activity comparable to ascorbic acid .
Antiviral Activity
Research indicates that pyrrole derivatives may possess antiviral properties. In particular, compounds similar to 1H-Pyrrole-3-carboxylic acid have shown effectiveness against various viruses. For example, certain pyrrole-based compounds exhibited significant antiviral activity against the tobacco mosaic virus and herpes simplex virus (HSV-1) in vitro .
Antibacterial and Anti-inflammatory Effects
Some studies suggest that pyrrole derivatives may also exhibit antibacterial and anti-inflammatory activities. The presence of specific functional groups within the pyrrole structure can enhance these effects, making them potential candidates for developing new antibacterial agents .
The biological activities of 1H-Pyrrole-3-carboxylic acid derivatives are attributed to their ability to interact with various biological targets:
- Radical Scavenging : The antioxidant properties are primarily due to the electron-donating ability of the pyrrole nitrogen atom.
- Enzyme Inhibition : Some derivatives inhibit enzymes involved in viral replication or inflammatory pathways.
- Cell Membrane Interaction : The lipophilic nature of the compound allows it to penetrate cell membranes effectively, facilitating its action on intracellular targets.
Case Studies
Q & A
Basic Questions
Q. What are the common synthetic routes for 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester, and how are reaction conditions optimized?
- Methods :
- Cyclocondensation : Reacting substituted amines with α,β-unsaturated carbonyl precursors under acidic or basic conditions. Temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact yield .
- Esterification : Direct esterification of the carboxylic acid precursor using ethanol and catalytic sulfuric acid. Excess ethanol drives equilibrium toward ester formation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 1–5 mol% p-toluenesulfonic acid) and reaction time (6–24 hrs) to balance yield (typically 50–75%) and purity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?
- Key Techniques :
- NMR : H NMR identifies protons on the pyrrole ring (δ 6.2–7.1 ppm) and ester group (δ 1.2–4.3 ppm). C NMR confirms the ketone (δ ~200 ppm) and ester carbonyl (δ ~170 ppm) .
- X-Ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions in the solid state) .
Q. What physicochemical properties are critical for handling and storage?
- Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported; likely amorphous | |
| Solubility | Moderate in DMSO, ethanol | |
| Stability | Hydrolytically sensitive; store anhydrous, 4°C |
- PSA (Polar Surface Area) : 60.69 Ų, indicating moderate polarity and potential for passive membrane diffusion .
Advanced Research Questions
Q. How does the keto group at position 5 influence reactivity compared to non-oxidized pyrrole derivatives?
- Mechanistic Insights :
- The 5-oxo group enhances electrophilicity at C-4, enabling nucleophilic attacks (e.g., Grignard reagents) to form dihydro derivatives. This contrasts with non-oxidized pyrroles, which favor electrophilic substitution .
- Example : Under basic conditions, the keto group participates in keto-enol tautomerism, altering regioselectivity in cross-coupling reactions .
Q. What strategies resolve discrepancies in reported biological activity data for this compound?
- Approaches :
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Contaminants (e.g., unreacted precursors) may falsely modulate enzyme inhibition .
- Assay Conditions : Standardize ATP concentration in kinase assays, as variations (1–10 µM) alter IC values .
- Case Study : Conflicting cytotoxicity data (IC = 10–50 µM) across studies were traced to differences in cell line passage numbers and serum content in media .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methods :
- Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2) or MAP kinase. The ester group’s flexibility allows multiple binding poses .
- MD Simulations : AMBER or GROMACS simulate binding stability. The phenyl ring at C-2 shows π-π stacking with Tyr385 in COX-2 over 100 ns trajectories .
Q. What are the challenges in derivatizing the ester group for structure-activity relationship (SAR) studies?
- Synthetic Hurdles :
- Hydrolysis under basic conditions complicates ester-to-acid conversion. Use mild saponification (LiOH, THF/HO) to preserve the pyrrole ring .
- Alternative Routes : Introduce alkyl/aryl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C-3 or C-4 instead of modifying the ester directly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
